5-Hydantoinacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

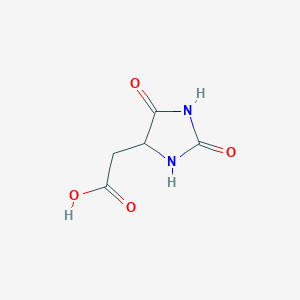

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLZADYSWBCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875595 | |

| Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-26-9 | |

| Record name | 5-Hydantoinacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydantoinacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydantoinacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxo-1,3-diazolidin-4-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydantoinacetic Acid

CAS Number: 5427-26-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydantoinacetic acid, also known as (2,5-dioxoimidazolidin-4-yl)acetic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its hydantoin core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5427-26-9 | [1] |

| Molecular Formula | C₅H₆N₂O₄ | [1] |

| Molecular Weight | 158.11 g/mol | [1] |

| Melting Point | 214-215 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [2] |

| Synonyms | (2,5-dioxoimidazolidin-4-yl)acetic acid, 5-Carboxymethylhydantoin | [1] |

Table 1: Physicochemical Properties of this compound

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Sparingly Soluble |

Table 2: Solubility Profile of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for hydantoin ring formation, most notably the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[6] For the synthesis of this compound, aspartic acid is the logical starting material.

Experimental Protocol: Synthesis from Aspartic Acid [7]

-

Step 1: Formation of the Ureido-acid. Dissolve L-aspartic acid (4.3 mmol) in 20 mL of water. Adjust the pH to 5 with concentrated HCl. To this solution, add potassium cyanate (12.9 mmol). Heat the mixture with agitation at 60°C for 4 hours.

-

Step 2: Cyclization. After the initial reaction, acidify the resulting solution to a pH of 2 with concentrated HCl. Continue to agitate the mixture for another 4 hours, during which a white solid will precipitate.

-

Step 3: Isolation and Purification. Filter the precipitated solid and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that typically utilizes a carbonyl compound, ammonium carbonate, and a cyanide source to form a hydantoin.[8][9] While a specific protocol for the direct synthesis of this compound using this method is less common, it is a cornerstone of hydantoin chemistry.

General Workflow for Bucherer-Bergs Reaction

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): [10]

-

δ 12.52 (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH).

-

δ 10.64 (s, 1H): This singlet is assigned to one of the N-H protons of the hydantoin ring.

-

δ 7.89 (s, 1H): This singlet corresponds to the other N-H proton of the hydantoin ring.

-

δ 4.20 (t, 1H): This triplet is attributed to the methine proton (-CH-) at the 5-position of the hydantoin ring.

-

δ 2.64 (d, 1H) & 2.63 (d, 1H): These two doublets represent the diastereotopic methylene protons (-CH₂-) of the acetic acid side chain.

¹³C NMR (DMSO-d₆, 101 MHz): [11]

-

δ 175.8, 172.5, 157.7: These downfield signals are characteristic of the carbonyl carbons (C=O) of the carboxylic acid and the hydantoin ring.

-

δ 54.4: This signal corresponds to the methine carbon (-CH-) at the 5-position of the hydantoin ring.

-

δ 35.4: This upfield signal is assigned to the methylene carbon (-CH₂-) of the acetic acid side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[12]

-

~3202 cm⁻¹ (N-H stretch): A broad absorption indicating the N-H bonds of the hydantoin ring.[7]

-

~3360 cm⁻¹ (O-H stretch): A broad band characteristic of the carboxylic acid hydroxyl group.[7]

-

~1759 and 1707 cm⁻¹ (C=O stretch): Strong, sharp peaks corresponding to the carbonyl groups of the hydantoin ring and the carboxylic acid.[7]

-

~1434 cm⁻¹ (C-N stretch): Indicative of the carbon-nitrogen bonds within the hydantoin ring.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (158.11 g/mol ). The fragmentation pattern is expected to involve the loss of characteristic neutral fragments.[13]

Expected Fragmentation Pathways:

-

Loss of H₂O (m/z 18): From the carboxylic acid group.

-

Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[13]

-

Decarboxylation (loss of CO₂, m/z 44): A common fragmentation for carboxylic acids.

-

Ring fragmentation: Cleavage of the hydantoin ring can lead to various smaller fragments.

Biological Activity and Applications in Drug Development

While this compound itself is not typically used as a therapeutic agent, its core hydantoin structure is a key pharmacophore in a wide range of drugs. Hydantoin derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[14]

Precursor for Biologically Active Molecules

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of libraries of derivatives for drug screening. It has been used as a reactant in the synthesis of:

-

Antiparasitic agents that inhibit pteridine reductase.[2]

-

Anticancer agents based on 2,4-azolidinedione-acetic acid derivatives.[2]

-

Anti-inflammatory and analgesic drugs.[2]

Mechanism of Action of Hydantoin Derivatives

The antibacterial activity of certain hydantoin derivatives is attributed to their ability to disrupt bacterial cell membranes.[15] Some derivatives are designed to be membrane-active, incorporating cationic groups and lipid tails that facilitate interaction with and breakdown of the bacterial membrane.[15] Additionally, the hydantoin core may allow these compounds to penetrate the bacterial cell and interact with intracellular targets such as DNA and ribosomes, leading to a dual mechanism of action that could reduce the likelihood of bacterial resistance.[15]

References

- 1. Hydantoin-5-acetic acid, 98% | Fisher Scientific [fishersci.ca]

- 2. Hydantoin-5-acetic acid 98 5427-26-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectrabase.com [spectrabase.com]

- 15. ikm.org.my [ikm.org.my]

Synthesis of 5-Hydantoinacetic Acid from Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 5-hydantoinacetic acid and its derivatives from amino acid precursors. The document details the prevalent Urech hydantoin synthesis, including a modern microwave-assisted variation, and the multi-component Bucherer-Bergs reaction. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visualization of the synthetic workflows.

Introduction

Hydantoin and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1] this compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. The synthesis of these compounds from readily available amino acids is a cornerstone of medicinal organic chemistry. The most common methods for this transformation are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.[1]

Key Synthetic Methodologies

The primary methods for the synthesis of hydantoins from amino acids are the Urech synthesis and the Bucherer-Bergs reaction. The Urech synthesis proceeds through an N-carbamoylamino acid intermediate, while the Bucherer-Bergs reaction is a multi-component condensation.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis, first reported in 1873, involves the reaction of an amino acid with an alkali metal cyanate to form a carbamoyl derivative, which is subsequently cyclized under acidic conditions to yield the hydantoin.[1][2] A significant advantage of this method is the retention of the stereochemistry at the alpha-carbon of the amino acid.

A modern variation of this method utilizes microwave irradiation to accelerate the reaction, often allowing for a one-pot synthesis with improved yields and shorter reaction times.[3]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, discovered in the early 20th century, is a one-pot synthesis of hydantoins from a carbonyl compound (aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide.[4][5][6] While not a direct reaction with an amino acid, it is a powerful method for creating 5-substituted and 5,5-disubstituted hydantoins, which can be structurally analogous to amino acid-derived hydantoins.[7] For the synthesis of this compound, a suitable keto-acid precursor would be required.

Quantitative Data Summary

The following tables summarize the yields of hydantoin synthesis from various amino acids using different methodologies.

Table 1: Yields of Hydantoin Synthesis via Traditional Urech Method

| Starting Amino Acid | Product | Yield (%) | Reference |

| Glycine | This compound precursor | Good to Excellent | [1] |

| Alanine | 5-Methylhydantoin | Good to Excellent | [1] |

| Phenylalanine | 5-Benzylhydantoin | Good to Excellent | [1] |

| Methionine | 5-(2-(Methylthio)ethyl)hydantoin | Good to Excellent | [1] |

| Aspartic Acid | This compound | 69-76% | [8] |

Table 2: Yields of Hydantoin Synthesis via Microwave-Assisted One-Pot Urech Method

| Starting Amino Acid | Product | Yield (%) | Reference |

| L-Phenylalanine | (S)-5-Benzylhydantoin | 89% | [3] |

| L-Histidine | (S)-5-((1H-Imidazol-4-yl)methyl)hydantoin | 70% | [3] |

| Various Amino Acids | Corresponding Hydantoins | 34-89% | [3] |

Experimental Protocols

Protocol 1: Traditional Urech Hydantoin Synthesis

This protocol is a general procedure for the synthesis of hydantoins from α-amino acids.

Step 1: Esterification of the Amino Acid

-

Suspend the α-amino acid (e.g., 5 g) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer and placed in an oil bath.[2]

-

Bubble hydrogen chloride gas through the mixture with stirring. The amino acid will slowly dissolve.[2]

-

Continuously add ethanol to replace any that evaporates.[2]

-

After the amino acid has completely dissolved, evaporate the mixture to dryness overnight at 45-50 °C to obtain the amino acid ethyl ester hydrochloride.[1]

Step 2: Formation of the Ureido Derivative

-

Dissolve the amino acid ethyl ester hydrochloride in water.

-

Add potassium cyanate (KCNO) to the solution at -5°C and stir for 2 hours.[1]

Step 3: Acid-Catalyzed Cyclization

-

Add 37% v/v hydrochloric acid to the ureido derivative.[1]

-

Heat the mixture on a steam bath overnight to effect cyclization.[2]

-

The resulting hydantoin can be purified by recrystallization.

Protocol 2: Microwave-Assisted One-Pot Urech Synthesis of (S)-5-Benzylhydantoin

This protocol describes a rapid and efficient one-pot synthesis of (S)-5-benzylhydantoin from L-phenylalanine.[3]

-

In a 30 mL microwave reactor vial, combine L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).[3]

-

Irradiate the mixture in an Anton-Paar Monowave 400 microwave reactor at 80 °C for 1 hour.[3]

-

Monitor the completion of the N-carbamylation reaction by TLC analysis.[3]

-

To the reaction mixture, add concentrated hydrochloric acid (7 mL).[3]

-

Irradiate the mixture again in the microwave reactor at 80 °C for 15 minutes to induce cyclization.[3]

-

The product can be isolated and purified by standard techniques.

Protocol 3: Synthesis of this compound from Aspartic Acid

This protocol details the synthesis of this compound specifically from aspartic acid.[8]

Step 1: Synthesis of Carbamoyl Aspartic Acid

-

In a reaction vessel, combine aspartic acid (66.5 g), sodium cyanate (35 g), and water (199.5 mL).[8]

-

Heat the mixture at 80 °C for 5 hours.[8]

-

After cooling, adjust the pH to 2.2 with 38% concentrated hydrochloric acid to precipitate the carbamoyl aspartic acid.[8]

-

Filter and dry the product. The reported yield is 67%.[8]

Step 2: Synthesis of this compound

-

To the carbamoyl aspartic acid (46.5 g), add 20 wt% hydrochloric acid (139.5 mL).[8]

-

Heat the mixture to evaporate it to dryness.[8]

-

Recrystallize the residue from water.[8]

-

Filter and dry the resulting solid to obtain this compound. The reported yield is 69%.[8]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

Caption: Workflow for Traditional Urech Hydantoin Synthesis.

Caption: Workflow for Microwave-Assisted One-Pot Urech Synthesis.

Caption: Workflow for this compound Synthesis from Aspartic Acid.

References

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]

The Biological Versatility of 5-Hydantoinacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variations, 5-Hydantoinacetic acid and its derivatives represent a class of compounds with significant, yet underexplored, potential in drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds and their close structural analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While specific research on this compound derivatives is emerging, this guide draws upon the wealth of information available for structurally related hydantoin derivatives to provide a foundational understanding for future research and development.

Antimicrobial Activity

Hydantoin derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The structural modifications on the hydantoin ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various 5-substituted hydantoin derivatives against selected microorganisms.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 5-alkenyl hydantoin derivative (Hyd6) | Pseudomonas aeruginosa ATCC 27853 | 62.5 | [1] |

| C₂-symmetrical twin-drug type hydantoin | Staphylococcus aureus | Not specified, but highest activity in the study | [2] |

| 3-isopropyl-5,5-diphenylhydantoin | Enterococcus faecalis | Weak activity | [3] |

| 3-benzyl-5,5-diphenylhydantoin | Enterococcus faecalis | Weak activity | [3] |

| 3-benzyl-5,5-diphenylhydantoin | Escherichia coli ATCC 25922 | Weak activity | [3] |

Note: The data presented is for 5-substituted hydantoin derivatives, as specific MIC values for this compound derivatives were limited in the reviewed literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized hydantoin derivatives is commonly determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. Serial two-fold dilutions of the compounds are then prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Microplate Assay: In a 96-well microtiter plate, the diluted bacterial inoculum is added to each well containing the various concentrations of the test compounds. Positive (bacteria with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Several studies have highlighted the potential of hydantoin derivatives as anticancer agents, with activities demonstrated against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various hydantoin derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,5-bis(4-chlorophenyl)-1,3-dichlorohydantoin | P-388 lymphocytic leukemia | T/C value of 190% | [4] |

| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (cervical carcinoma) | 5.4 | [1] |

| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (breast carcinoma) | 2 | [1] |

| 3-benzhydryl-5-phenyl substituted hydantoin | HeLa, MCF-7, MiaPaCa-2, H 460, SW 620 | 20-23 | [1] |

| (Z)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione | HepG2 (liver cancer) | 3.37 | [5] |

| Derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | SW480, SW620 (colon cancer), PC3 (prostate cancer) | Most effective in study | [6][7] |

| 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | GSK-3β inhibition | 2.14 ± 0.18 | [8] |

| 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin | GSK-3β inhibition | 3.39 ± 0.16 | [8] |

| Benzimidazole-linked thiohydantoin derivative (4c) | MOLT-4/CCRF-CEM (leukemia) | Equipoten/superior to SAHA | [9] |

Note: This table includes data for a range of hydantoin derivatives, as specific data for this compound derivatives is limited. T/C value represents the treated vs. control tumor weight.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Enzyme Inhibition

Hydantoin derivatives have been investigated as inhibitors of various enzymes, playing a role in the modulation of different signaling pathways. A notable example is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several cellular processes.

Signaling Pathway: GSK-3β Inhibition

The inhibition of GSK-3β by certain 5-(heteroarylmethylene)hydantoins suggests a potential therapeutic application in diseases where GSK-3β is dysregulated, such as Alzheimer's disease, bipolar disorder, and cancer. The binding of these inhibitors to the active site of GSK-3β, often involving hydrogen bonding with key residues like Val135, prevents the phosphorylation of its downstream substrates.

Conclusion and Future Directions

The collective evidence from studies on various hydantoin derivatives strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The presence of a carboxylic acid moiety at the 5-position offers a versatile handle for chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. While the current body of literature on the specific biological activities of this compound derivatives is limited, the data from structurally related compounds provides a solid foundation and a clear rationale for their further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes, will be crucial in identifying lead compounds. Detailed structure-activity relationship (SAR) studies, supported by computational modeling, will guide the optimization of these leads to enhance their potency, selectivity, and drug-like properties. The exploration of this chemical space is a promising avenue for the discovery of next-generation drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. ijres.org [ijres.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydantoinacetic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydantoinacetic acid, a derivative of the hydantoin heterocyclic ring system, has emerged as a valuable and versatile precursor in medicinal chemistry and drug discovery. Its unique structural features, possessing both a reactive carboxylic acid moiety and a hydantoin core known for its diverse biological activities, make it an attractive starting point for the synthesis of a wide array of novel compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the synthesis of promising anticancer and anti-inflammatory agents, and exploring the key signaling pathways influenced by these novel derivatives.

Chemical Properties and Synthetic Potential

This compound (2,5-dioxoimidazolidin-4-yl)acetic acid) is a stable, crystalline solid with the molecular formula C₅H₆N₂O₄ and a molecular weight of 158.11 g/mol .[1][2] Its structure incorporates a hydantoin ring, a privileged scaffold in medicinal chemistry found in numerous clinically used drugs, and a carboxylic acid functional group that serves as a convenient handle for various chemical modifications.[3] This dual functionality allows for the construction of a diverse library of derivatives through reactions such as esterification, amidation, and condensation.

The methylene group at the 5-position of the hydantoin ring is activated by the two adjacent carbonyl groups, making it susceptible to condensation reactions, most notably the Knoevenagel condensation. This reaction allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this precursor.

Synthesis of Novel Anticancer Agents

The hydantoin scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity.[4][5][6] this compound serves as a key building block for the synthesis of novel anticancer agents, including derivatives of 2,4-azolidinedione-acetic acid.[7]

Experimental Protocol: Synthesis of 5-(4-methoxybenzylidene)-2,4-dioxoimidazolidine-5-yl)acetic acid

This protocol details the Knoevenagel condensation of this compound with an aromatic aldehyde, a common strategy to generate derivatives with potential anticancer activity.

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Piperidine

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1.58 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) is suspended in 30 mL of ethanol.

-

Piperidine (0.5 mL) is added as a catalyst.

-

The reaction mixture is heated under reflux for 4 hours.

-

After cooling, the precipitate is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from glacial acetic acid to yield the pure 5-(4-methoxybenzylidene)-2,4-dioxoimidazolidine-5-yl)acetic acid.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 5-(4-methoxybenzylidene)-2,4-dioxoimidazolidine-5-yl)acetic acid | C₁₃H₁₂N₂O₅ | 276.25 | 75-85 | 230-232 |

Characterization Data:

-

¹H NMR (DMSO-d₆, δ ppm): 3.80 (s, 3H, OCH₃), 6.55 (s, 1H, =CH), 7.00 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 10.80 (s, 1H, NH), 11.20 (s, 1H, NH), 12.50 (s, 1H, COOH).

-

IR (KBr, cm⁻¹): 3400-2500 (O-H, N-H), 1740, 1700 (C=O), 1610 (C=C).

Synthesis of Novel Anti-inflammatory Agents

Hydantoin derivatives have also shown significant promise as anti-inflammatory agents.[8][9] The carboxylic acid moiety of this compound can be readily converted to amides and esters, leading to the generation of compounds with potent anti-inflammatory properties.

Experimental Protocol: Synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide

This protocol describes the synthesis of an amide derivative of this compound, a class of compounds often associated with anti-inflammatory activity.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Anhydrous Dioxane

-

Pyridine

Procedure:

-

A solution of this compound (1.58 g, 10 mmol) in 10 mL of anhydrous dioxane is prepared.

-

Thionyl chloride (1.1 mL, 15 mmol) is added dropwise at 0°C. The mixture is then stirred at room temperature for 2 hours to form the acid chloride.

-

In a separate flask, a solution of aniline (0.93 g, 10 mmol) in 5 mL of anhydrous pyridine is prepared.

-

The solution of the acid chloride is added dropwise to the aniline solution at 0°C.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford pure 2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide | C₁₁H₁₁N₃O₃ | 233.22 | 65-75 | 218-220 |

Characterization Data:

-

¹H NMR (DMSO-d₆, δ ppm): 2.80 (d, 2H, CH₂), 4.30 (t, 1H, CH), 7.00-7.60 (m, 5H, Ar-H), 8.00 (s, 1H, NH), 10.20 (s, 1H, NH), 10.50 (s, 1H, NH).

-

IR (KBr, cm⁻¹): 3300, 3250 (N-H), 1720, 1680, 1660 (C=O).

Signaling Pathways Targeted by this compound Derivatives

The biological activity of compounds derived from this compound can be attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for rational drug design and development.

Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][10][11] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2] The ratio of these opposing factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows tumor cells to evade apoptosis, contributing to their survival and resistance to therapy.[2][12] Novel hydantoin derivatives can modulate the activity of Bcl-2 family proteins, promoting apoptosis in cancer cells.

Caption: Bcl-2 signaling pathway in apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[13][14] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and survival.[15] The pathway is initiated by the binding of ligands such as EGF, which leads to receptor dimerization and autophosphorylation, triggering downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[16][17] Some hydantoin derivatives have been shown to inhibit EGFR kinase activity, making them promising candidates for cancer therapy.[18]

Caption: Simplified EGFR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapies.[3] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[1][3] The development of hydantoin derivatives that can modulate this pathway holds significant therapeutic potential.

Caption: Overview of the PI3K/Akt/mTOR pathway.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of novel compounds with significant therapeutic potential. Its inherent chemical reactivity, coupled with the proven biological relevance of the hydantoin scaffold, provides a robust platform for the development of new anticancer and anti-inflammatory agents. The detailed experimental protocols and an understanding of the targeted signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand the chemical and therapeutic landscape of this compound derivatives. Further investigation into the structure-activity relationships of these novel compounds will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

- 1. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective multicomponent sequential synthesis of hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

- 8. researchgate.net [researchgate.net]

- 9. openmedscience.com [openmedscience.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 18. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydantoinacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydantoinacetic acid (CAS No. 5427-26-9), a key heterocyclic compound with applications in chemical synthesis and pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and logical workflow diagrams to aid in its characterization.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~10.6 | Singlet | 1H | - | NH (Amide) |

| ~7.8 | Singlet | 1H | - | NH (Amide) |

| ~4.2 | Multiplet | 1H | - | CH -5 |

| ~2.6 | Multiplet | 2H | - | CH₂ -acetic acid |

| ~12.0 | Broad Singlet | 1H | - | COOH |

¹³C NMR Data

The ¹³C NMR spectrum of this compound in DMSO-d₆ displays the following characteristic peaks:

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C =O (Carboxylic acid) |

| 172.9 | C =O (Hydantoin C4) |

| 156.8 | C =O (Hydantoin C2) |

| 53.5 | C H (Hydantoin C5) |

| 35.8 | C H₂ (Acetic acid) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The spectrum is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1770 | Strong | C=O stretch (Hydantoin, C4) |

| ~1710 | Strong | C=O stretch (Hydantoin, C2 & Carboxylic acid) |

| ~1400 | Medium | C-N stretch |

| ~1220 | Medium | C-O stretch |

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not widely available, the expected fragmentation pattern under electron ionization (EI) can be predicted based on its structure. The molecular ion peak [M]⁺ would be observed at m/z 158.

Predicted Fragmentation Pattern

| m/z | Possible Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - COOH]⁺ |

| 85 | [M - COOH - CO]⁺ |

| 70 | [Hydantoin ring fragment]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

An In-depth Technical Guide on the Solubility and Stability of 5-Hydantoinacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Hydantoinacetic acid, a key intermediate in the synthesis of various bioactive molecules. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in the pharmaceutical and materials science sectors. This document outlines experimental protocols for determining these characteristics and discusses potential degradation pathways.

While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide provides a framework based on established scientific principles and data for structurally related compounds. The protocols provided are standard methodologies that can be readily adapted for the comprehensive characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. This compound is described as a white to off-white crystalline solid that is soluble in water and polar organic solvents[1]. The presence of both a carboxylic acid and a hydantoin ring system, which contains amide functionalities, allows for hydrogen bonding with protic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is essential for its practical application. The following table summarizes the available qualitative information and provides a template for the systematic determination of its solubility.

| Solvent | Chemical Class | Polarity Index | Expected Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Water | Protic | 10.2 | Soluble[1] | Data not available |

| Methanol | Protic | 5.1 | Likely Soluble | Data not available |

| Ethanol | Protic | 4.3 | Likely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | Likely Soluble | Data not available |

| Acetonitrile | Aprotic | 5.8 | Moderately Soluble | Data not available |

| Acetone | Aprotic | 5.1 | Moderately Soluble | Data not available |

| Ethyl Acetate | Aprotic | 4.4 | Sparingly Soluble | Data not available |

| Dichloromethane | Aprotic | 3.1 | Insoluble/Slightly Soluble | Data not available |

| Hexane | Non-polar | 0.1 | Insoluble | Data not available |

Note: The expected solubility is an estimation based on the polar nature of this compound and general solubility principles.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. A visible amount of undissolved solid should remain.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Data Analysis: Calculate the concentration of this compound in the original filtered supernatant, which represents the equilibrium solubility. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

The chemical stability of this compound is a critical attribute that can affect its quality, safety, and efficacy in downstream applications. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish the degradation pathways of the molecule.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing. These studies are crucial for developing and validating stability-indicating analytical methods.[2][3][4] The following table outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C |

| Oxidative Degradation | 3% to 30% H₂O₂, room temperature |

| Thermal Degradation | Solid-state, elevated temperature (e.g., 105°C) |

| Photolytic Degradation | Solid-state or in solution, exposure to UV and visible light (ICH Q1B) |

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Materials:

-

This compound

-

Reagents for forced degradation (HCl, NaOH, H₂O₂)

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reverse-phase HPLC column

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

Procedure:

-

Forced Degradation Sample Preparation: Subject this compound to the stress conditions outlined in the table above. The extent of degradation should be targeted at 5-20%.

-

Method Development:

-

Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Wavelength Selection: Use a PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products.

-

Optimization: Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

-

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity: Analyze the stressed samples to demonstrate that the method can resolve the parent compound from its degradation products and any potential impurities. Peak purity analysis using a PDA detector is essential.

-

Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Potential Degradation Pathways

The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions. Understanding these degradation pathways is crucial for predicting the stability of this compound and for identifying its degradation products.

-

Base-catalyzed Hydrolysis: Under basic conditions, the hydantoin ring can undergo nucleophilic attack by hydroxide ions, leading to ring opening. This typically results in the formation of a hydantoic acid derivative.

-

Acid-catalyzed Hydrolysis: In the presence of strong acids and heat, the amide bonds of the hydantoin ring can be hydrolyzed, potentially leading to the formation of an amino acid derivative and other small molecules.

Caption: Proposed hydrolytic degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a robust framework for researchers to thoroughly characterize this important compound. The successful development of pharmaceuticals and other advanced materials relies on a comprehensive understanding of these fundamental properties. The methodologies and potential degradation pathways outlined herein serve as a valuable resource for scientists and professionals in the field.

References

The Hydantoin Scaffold: A Cornerstone in Medicinal Chemistry's Hall of Fame

An In-depth Technical Guide on the Discovery, History, and Therapeutic Milestones of Hydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

The hydantoin ring, a five-membered heterocyclic structure, represents a classic example of a "privileged scaffold" in medicinal chemistry. Its journey from a simple laboratory curiosity to the core of several life-saving drugs is a testament to the enduring power of chemical synthesis and biological screening. This technical guide delves into the rich history of hydantoin chemistry, from its initial discovery to its pivotal role in the development of blockbuster pharmaceuticals. We will explore the key synthetic methodologies, analyze the mechanisms of action of prominent hydantoin-based drugs, and present key quantitative data and experimental protocols for the modern researcher.

The Genesis of a Privileged Scaffold: Early Discoveries

The story of hydantoin begins in the 19th century with the pioneering work of German chemist Adolf von Baeyer . In 1861, while studying uric acid, Baeyer first isolated the parent hydantoin molecule, which he named by contracting "hydrogenation" and "allantoin," the compound he hydrogenated to obtain it.[1] Shortly after, in 1873, Friedrich Urech developed the first synthesis of a substituted hydantoin, 5-methylhydantoin, from alanine sulfate and potassium cyanate.[1] This reaction, now known as the Urech hydantoin synthesis , laid the groundwork for accessing a variety of substituted hydantoins from amino acids.[2][3]

Another cornerstone in hydantoin synthesis was the Bucherer–Bergs reaction , which allows for the preparation of 5,5-disubstituted hydantoins from ketones or aldehydes, ammonium carbonate, and a cyanide source.[1][4] These early synthetic advancements were crucial, as they provided the chemical tools necessary to explore the vast chemical space of hydantoin derivatives, ultimately leading to the discovery of their diverse pharmacological activities.[5][6][7][8]

References

- 1. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annalsofrscb.ro [annalsofrscb.ro]

- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Threat Response: Unveiling the Antimicrobial and Anti-inflammatory Potential of Hydantoin Scaffolds

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance and the persistent need for novel anti-inflammatory agents have driven researchers to explore versatile chemical scaffolds. Among these, the hydantoin core, a five-membered heterocyclic ring, has emerged as a promising framework for the development of potent therapeutic agents. This technical guide provides an in-depth analysis of the antimicrobial and anti-inflammatory activities of hydantoin derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanisms of action.

Antimicrobial Activity of Hydantoin Derivatives

Hydantoin-based compounds have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] The mechanism of action is often multifaceted, potentially involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or damage to bacterial DNA.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various hydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A curated summary of MIC values for representative hydantoin derivatives against a panel of clinically relevant bacteria is presented below.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrofurantoin (26) | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [3] |

| Pseudomonas aeruginosa | >100 | [3] | |

| Escherichia coli | 6.25 - 25 | [1] | |

| Compound 22 | Methicillin-resistant Staphylococcus aureus (MRSA) | <1 | [1] |

| Pseudomonas aeruginosa | <1 | [1] | |

| Escherichia coli | <1 | [1] | |

| Compound 5 | Gram-positive & Gram-negative strains (Geometric Mean) | 5.37 | [4] |

| Compound 18 | Gram-positive & Gram-negative strains (Geometric Mean) | 7.32 | [4] |

| Hyd6 | Pseudomonas aeruginosa ATCC 27853 | 62.5 | [5] |

Anti-inflammatory Activity of Hydantoin Scaffolds

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs with favorable safety profiles is a critical area of research. Hydantoin derivatives have shown significant promise in modulating inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.[6]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of hydantoin derivatives is often assessed by their ability to inhibit the production of inflammatory markers, such as nitric oxide (NO), or their cytotoxic effect on immune cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Compound/Derivative | Assay | IC50 Value | Reference |

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | Cytotoxicity against LPS-activated RAW264.7 cells | 197.68 µg/mL | [6] |

| Celecoxib (Reference Drug) | Cytotoxicity against LPS-activated RAW264.7 cells | 251.2 µg/mL | [6] |

| 1-methylhydantoin cinnamoyl imide (Compound 4) | COX-1 Inhibition | 37 ± 4 µM | [7] |

| COX-2 Inhibition | 126 ± 12 µM | [7] | |

| 1-methylhydantoin cinnamoyl imide (Compound 2) | COX-1 Inhibition | 56 ± 6 µM | [7] |

| COX-2 Inhibition | 204 ± 10 µM | [7] | |

| 3-Cyclohexyl-5-phenyl hydantoin (5g) | Inhibition of HeLa cell growth | 5.4 µM | [8][9] |

| Inhibition of MCF-7 cell growth | 2 µM | [8][9] | |

| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | Inhibition of various cancer cell lines (HeLa, MCF-7, etc.) | 20-23 µM | [8][9] |

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section outlines the protocols for key in vitro and in vivo assays used to evaluate the antimicrobial and anti-inflammatory properties of hydantoin derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Hydantoin compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the hydantoin compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][13]

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Hydantoin compound stock solution

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]

-

Compound Treatment: Pre-treat the cells with various concentrations of the hydantoin compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2]

-

Griess Assay:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent to each well.[2]

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

-

Cells to be tested (e.g., RAW264.7)

-

Complete cell culture medium

-

Hydantoin compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the hydantoin compound for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be calculated.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[16][17][18]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Hydantoin compound formulation

-

Plethysmometer or calipers

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the hydantoin compound or vehicle control to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18] The left paw can be injected with saline as a control.

-

Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume between the carrageenan-injected paw and the saline-injected paw (or the baseline measurement of the same paw). The percentage of inhibition of edema by the compound is calculated by comparing the edema in the treated group to the vehicle control group.

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the anti-inflammatory activity of some hydantoin derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][19] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by Hydantoin Derivatives

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as LPS. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of inflammatory genes. Some indole-hydantoin derivatives have been shown to inhibit this pathway by preventing the phosphorylation of the NF-κB p65 subunit at Ser276, thereby attenuating its transcriptional activity.[1]

Caption: Inhibition of the NF-κB signaling pathway by a hydantoin derivative.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of hydantoin derivatives for their anti-inflammatory and cytotoxic properties.

Caption: Workflow for in vitro anti-inflammatory and cytotoxicity screening.

Conclusion

The hydantoin scaffold represents a versatile and promising platform for the discovery of novel antimicrobial and anti-inflammatory agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to translate these promising findings into tangible therapeutic solutions.

References

- 1. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. inotiv.com [inotiv.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Hydantoinacetic Acid Analogs: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-hydantoinacetic acid analogs and their bioisosteres, focusing on their role as potent inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications. This document summarizes quantitative biological data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of medicinal chemistry and drug discovery.

Introduction: The Therapeutic Potential of Aldose Reductase Inhibition

Hydantoin and its derivatives have long been recognized for their diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] A significant area of interest is their ability to inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][3] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4][5] Therefore, the development of potent and selective aldose reductase inhibitors (ARIs) is a critical therapeutic strategy.